Ethyl 3-(2-aminoethoxy)propanoate

Description

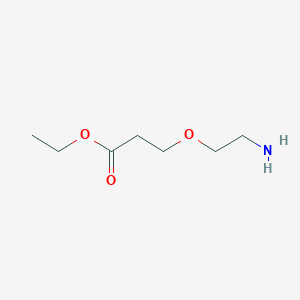

Ethyl 3-(2-aminoethoxy)propanoate (CAS: Not explicitly provided; structural formula: CH₂CH₂C(O)OEt-O-CH₂CH₂NH₂) is an ethyl ester derivative featuring a 2-aminoethoxy substituent at the 3-position of the propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in drug development, due to its reactive amino and ester functional groups. Its amino group enables conjugation with carbonyl-containing moieties (e.g., acids, isocyanates), while the ester allows hydrolysis to carboxylic acids or transesterification .

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

ethyl 3-(2-aminoethoxy)propanoate |

InChI |

InChI=1S/C7H15NO3/c1-2-11-7(9)3-5-10-6-4-8/h2-6,8H2,1H3 |

InChI Key |

SFRNQRMAFMPKRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCOCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-aminoethoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with 2-aminoethanol under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . After the reaction, the product is purified through washing with organic solvents and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminoethoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 3-(2-aminoethoxy)propanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester and ether linkages can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs, their substituents, and properties:

Reactivity and Functionalization

- Amino Group Reactivity: this compound undergoes amidation (e.g., with dioxoisoindolinyl acetic acid) to form PROTAC precursors, critical for targeted protein degradation . In contrast, tert-butyl analogs prioritize stability, resisting acidic hydrolysis during coupling reactions .

- Ester Flexibility : The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization. Tert-butyl esters, however, require strong acids (e.g., TFA) for cleavage, making them suitable for stepwise syntheses.

- Aromatic vs. Aliphatic Substituents: Brominated aromatic derivatives (e.g., Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate) exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas aliphatic amino groups favor nucleophilic substitutions.

Solubility and Stability

- The aminoethoxy group in this compound enhances aqueous solubility compared to tert-butyl or aromatic analogs, facilitating reactions in polar solvents.

- Tert-butyl derivatives demonstrate superior stability in long-term storage and acidic environments, critical for multi-step syntheses.

- Pyrrolidine-containing analogs (e.g., Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate) exhibit reduced solubility but increased metabolic stability in vivo due to steric hindrance.

Drug Development

This compound is pivotal in synthesizing PROTACs (Proteolysis-Targeting Chimeras). For example, conjugation with dioxoisoindolinyl acetic acid yielded tert-butyl 3-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)propanoate, a BRAF-targeting degrader precursor. Its amino group facilitates rapid amide bond formation under HATU/DIPEA conditions, achieving 92% yield in optimized protocols.

Agrochemical Intermediates

Ethyl 3-(isopropylamino)propanoate is a key precursor for Benfuracarb, a carbamate insecticide. Its isopropylamino group enhances insecticidal activity by improving membrane permeability in target pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.